molecular formula C7H7IO2S B6252046 methyl 4-iodo-5-methylthiophene-2-carboxylate CAS No. 945391-64-0

methyl 4-iodo-5-methylthiophene-2-carboxylate

Cat. No.: B6252046
CAS No.: 945391-64-0
M. Wt: 282.1
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Description

Methyl 4-iodo-5-methylthiophene-2-carboxylate is a thiophene derivative with a molecular structure that includes an iodine atom and a methyl group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 5-methylthiophene-2-carboxylate, followed by iodination to introduce the iodine atom.

  • Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the iodine atom.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity, using industrial-grade reagents and equipment.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the iodine atom to hydrogen.

  • Substitution: Substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

  • Oxidation: this compound can be converted to 4-iodo-5-methylthiophene-2-carboxylic acid.

  • Reduction: The compound can be reduced to 4-iodo-5-methylthiophene-2-methanol.

  • Substitution: The iodine atom can be substituted with various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: Methyl 4-iodo-5-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases. Industry: Thiophene derivatives are used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which methyl 4-iodo-5-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 4-bromo-5-methylthiophene-2-carboxylate: Similar structure with bromine instead of iodine.

  • Methyl 4-chloro-5-methylthiophene-2-carboxylate: Similar structure with chlorine instead of iodine.

  • Methyl 4-fluoro-5-methylthiophene-2-carboxylate: Similar structure with fluorine instead of iodine.

Uniqueness: Methyl 4-iodo-5-methylthiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts different chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

945391-64-0

Molecular Formula

C7H7IO2S

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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